![molecular formula C15H10N2O B8646246 10-Oxo-2-azatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,11,13-hexaene-9-carbonitrile](/img/structure/B8646246.png)
10-Oxo-2-azatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,11,13-hexaene-9-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10,11-Dihydro-11-oxo-5H-dibenz[b,f]azepine-10-carbonitrile is a chemical compound with the molecular formula C14H11NO. It is a derivative of dibenzazepine and is known for its applications in various fields, including medicinal chemistry and industrial processes .
Preparation Methods
The synthesis of 10,11-Dihydro-11-oxo-5H-dibenz[b,f]azepine-10-carbonitrile involves several steps. One common method starts with 10-methoxy-5H-dibenz[b,f]azepine, which undergoes direct carbamoylation with isocyanic acid generated in situ from cyanates and acids. This is followed by acid hydrolysis of the enol ether . Another method involves the reaction of 10,11-dibromo-10,11-dihydrodibenzo azepine-5-carbonylchloride with suitable reagents under controlled temperature conditions .
Chemical Reactions Analysis
10,11-Dihydro-11-oxo-5H-dibenz[b,f]azepine-10-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert it into other functional groups, such as amines or alcohols.
Substitution: It can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions
Scientific Research Applications
10,11-Dihydro-11-oxo-5H-dibenz[b,f]azepine-10-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 10,11-Dihydro-11-oxo-5H-dibenz[b,f]azepine-10-carbonitrile involves its interaction with molecular targets such as voltage-sensitive sodium channels. By blocking these channels, the compound stabilizes hyperexcited neuronal membranes, inhibiting repetitive neuronal firing and reducing synaptic impulse propagation .
Comparison with Similar Compounds
10,11-Dihydro-11-oxo-5H-dibenz[b,f]azepine-10-carbonitrile is similar to other dibenzazepine derivatives, such as:
Oxcarbazepine: Known for its use as an anticonvulsant, oxcarbazepine is a closely related compound with similar pharmacological properties.
Carbamazepine: Another anticonvulsant, carbamazepine shares structural similarities but differs in its metabolic pathways and side effect profile.
Iminodibenzyl: This compound is used in the synthesis of various pharmaceuticals and has a similar core structure.
These comparisons highlight the unique properties of 10,11-Dihydro-11-oxo-5H-dibenz[b,f]azepine-10-carbonitrile, particularly its specific applications and mechanisms of action.
Properties
Molecular Formula |
C15H10N2O |
|---|---|
Molecular Weight |
234.25 g/mol |
IUPAC Name |
5-oxo-6,11-dihydrobenzo[b][1]benzazepine-6-carbonitrile |
InChI |
InChI=1S/C15H10N2O/c16-9-12-10-5-1-3-7-13(10)17-14-8-4-2-6-11(14)15(12)18/h1-8,12,17H |
InChI Key |
OZXFNWPZRZATNT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(=O)C3=CC=CC=C3N2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


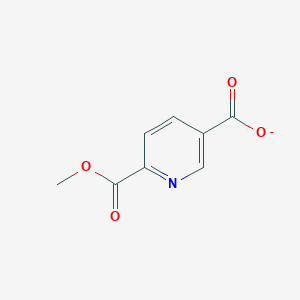
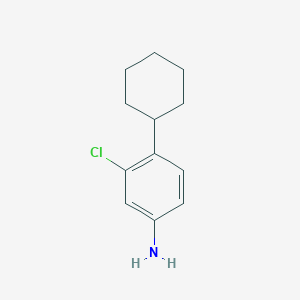
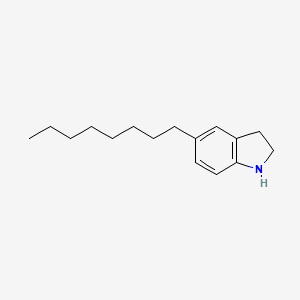
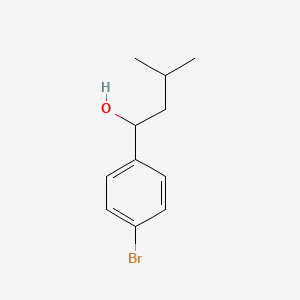
![3-[4-(Methylcarbamoyl)phenyl]prop-2-enoic acid](/img/structure/B8646184.png)
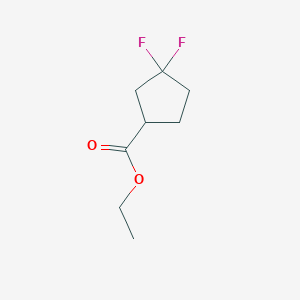
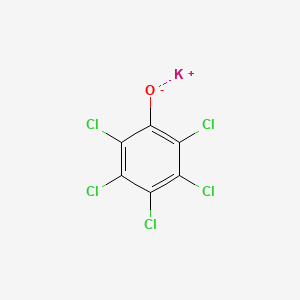

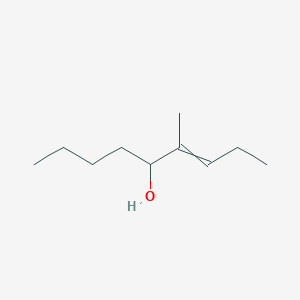
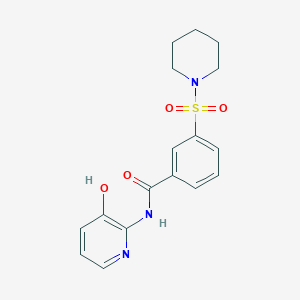

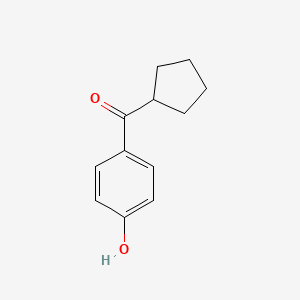
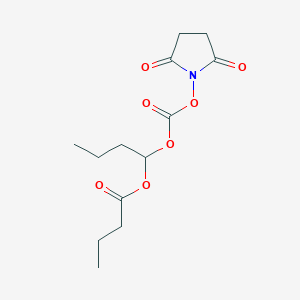
![2-Methyl-6,7,8,9-tetrahydro-5H-5,9-methanopyrimido[4,5-d]azepine](/img/structure/B8646270.png)
